

# AM-8735: A Potent Morpholinone Inhibitor of the MDM2-p53 Interaction

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **AM-8735**, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental protocols, and therapeutic potential of targeting the p53 pathway with compounds like **AM-8735**.

# Introduction

The tumor suppressor protein p53 plays a critical role in maintaining cellular homeostasis by regulating the cell cycle, DNA repair, and apoptosis.[1] In many cancers, the function of wild-type p53 is abrogated through its interaction with the murine double minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.[2] The inhibition of the MDM2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells.[3][4]

**AM-8735** is a novel morpholinone-based inhibitor designed to block the MDM2-p53 interaction with high potency and selectivity.[5] This guide details the biochemical and cellular activity of **AM-8735**, its effects on p53 signaling, and its in vivo anti-tumor efficacy.

## **Mechanism of Action**



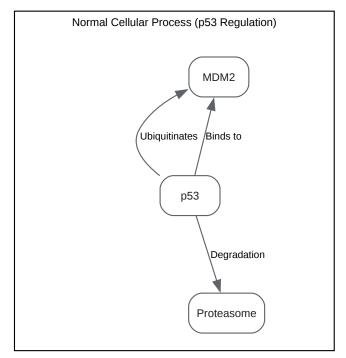


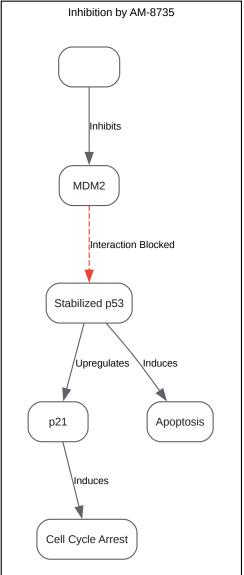


AM-8735 functions by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between the two proteins.[5] This disruption leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to the suppression of tumor growth. [6]

The core mechanism involves the competitive inhibition of the MDM2-p53 protein-protein interaction. By occupying the binding site on MDM2, **AM-8735** effectively liberates p53 from MDM2-mediated degradation, restoring its tumor suppressor functions.











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